6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a benzylpiperazine moiety and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by improving its binding affinity to the target sites . The triazine core may interact with nucleophilic sites on the target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-chloro-4-methylphenyl)-1H-benzimidazole-4-carboxylic acid
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. Its combination of a benzylpiperazine moiety and a chloromethylphenyl group makes it particularly effective in binding to certain biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H26ClN7 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7/c1-16-7-8-18(13-19(16)23)25-22-27-20(26-21(24)28-22)15-30-11-9-29(10-12-30)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
XRXRCXSCBAOELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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